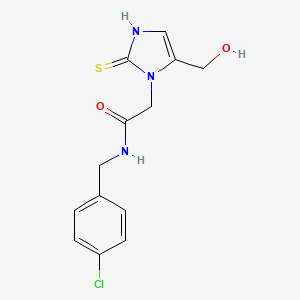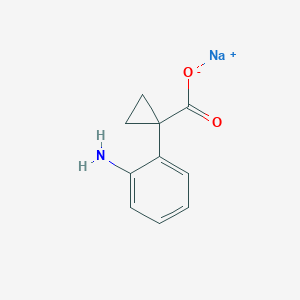
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C10H10NNaO2 . It is offered by Benchchem for various applications.
Synthesis Analysis
The synthesis of cyclopropane compounds, including Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate, involves several methods. One such method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .Molecular Structure Analysis
The molecular structure of Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate is characterized by a cyclopropane ring attached to a phenyl group with an amino substituent and a carboxylate group . The compound has a molecular weight of 199.18 Da .Chemical Reactions Analysis
Cyclopropane compounds, including Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with aryl bromides or triflates . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .Physical And Chemical Properties Analysis
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate has a molecular weight of 199.18 Da . It has a complexity of 228, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound is a powder at room temperature .Applications De Recherche Scientifique
Given this, I will focus on the broader context of cyclopropane-containing compounds and sodium compounds in scientific research, highlighting their relevance in various fields, excluding drug use, dosage, and side effects as per your requirements.
Cyclopropane-Containing Compounds in Scientific Research
Cyclopropane rings are a common motif in medicinal chemistry due to their unique structural and electronic properties. The presence of a cyclopropane ring in a molecule can significantly affect its biological activity, including increased metabolic stability and binding affinity to biological targets. These features make cyclopropane-containing compounds valuable in the development of new therapeutic agents.
Neurotoxicity of Pyrethroids : Pyrethroids, which may contain cyclopropane motifs, are studied for their neurotoxic effects. These synthetic chemical compounds mimic the insecticidal activity of the natural pyrethrin and are widely used in pest control. Their mechanism involves prolonging the activation of sodium channels in the nervous system, leading to neurotoxicity (Ahmed & Athar, 2023).
Synthesis and Applications : The synthesis and applications of cyclopropane-containing compounds are significant in medicinal chemistry and agriculture. The versatility of these compounds allows for the development of potent bioactive molecules with applications ranging from pharmaceuticals to agrochemicals (Kamimura, 2014).
Sodium Compounds in Scientific Research
Sodium compounds, due to their reactivity and solubility, play critical roles in various scientific applications, including energy storage, catalysis, and material science.
Energy Storage : Sodium-ion batteries are emerging as a cost-effective and sustainable alternative to lithium-ion batteries for large-scale energy storage. Research focuses on developing high-performance electrolytes and electrode materials to enhance the efficiency and longevity of sodium-ion batteries (Pan, Hu, & Chen, 2013).
Electrolytes for Sodium-ion Batteries : The development of efficient electrolytes is crucial for the advancement of sodium-ion batteries. Research in this area aims to improve the ionic conductivity, stability, and safety of electrolytes to enable their practical application in energy storage systems (Vignarooban et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.Na/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13;/h1-4H,5-6,11H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJASKJPSRWUKU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2N)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

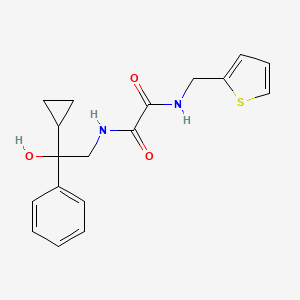
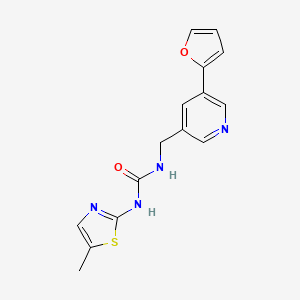
![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)
![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)
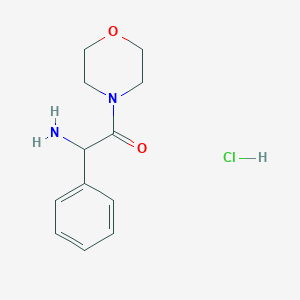
![tert-Butyl 6-(aminomethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2625470.png)
![1-ethyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2625471.png)
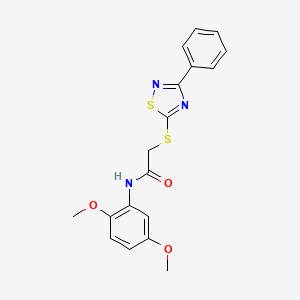
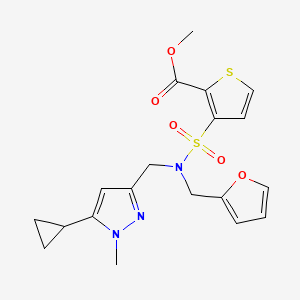
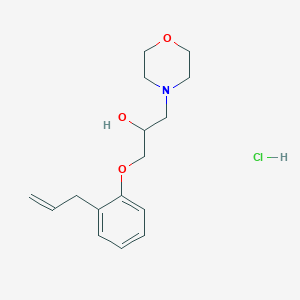
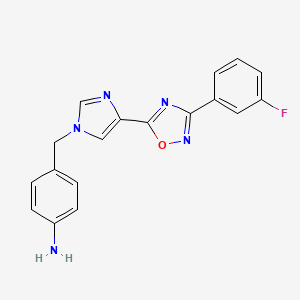
![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)
